5-Bromo Substitution Enhances HIF-2 Agonist Activity by 2-4 Fold Compared to a Non-Brominated Analog
In a direct head-to-head comparison within the same study, the 5-bromo substituted analogue (Compound 34, which corresponds to 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide scaffold) exhibited a 2- to 4-fold higher transcription of HIF-2 downstream genes, including erythropoietin (EPO) production, when compared to the non-brominated analog, Compound 33 [1]. The study attributes this enhanced activity to the potential formation of a stabilizing halogen bond between the bromine atom and the Tyr278 residue within the HIF-2α binding cavity [2].
| Evidence Dimension | HIF-2 downstream gene transcription (including EPO production) |
|---|---|
| Target Compound Data | Activity of Compound 34 (5-bromo analogue) |
| Comparator Or Baseline | Activity of Compound 33 (non-brominated analogue) |
| Quantified Difference | 2-4 times higher transcription |
| Conditions | Molecular and cellular assays as part of a structure-activity relationship study (See Fig. 9A in the source). |
Why This Matters
This is the highest-strength evidence available, demonstrating that the 5-bromo substitution confers a quantifiable and significant advantage in a specific biological assay, making this compound the preferred choice for research targeting the HIF-2 pathway.
- [1] Song, W., Zhuang, J., Zhang, N., Ren, X., Xu, W., Guo, M., ... & Zhang, Y. (2022). SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. Bioorganic & Medicinal Chemistry, 74, 117041. View Source
- [2] Song, W., Zhuang, J., Zhang, N., Ren, X., Xu, W., Guo, M., ... & Zhang, Y. (2022). SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization and EPO production. Bioorganic & Medicinal Chemistry, 74, 117041. View Source
